molecular formula C10H9BrFN3 B2655137 4-bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-amine CAS No. 1001757-57-8

4-bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-amine

Cat. No.: B2655137
CAS No.: 1001757-57-8
M. Wt: 270.105
InChI Key: VAOORTHDHRHKLD-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-amine is a pyrazole-derived compound featuring a bromine atom at position 4, a 4-fluorobenzyl group at position 1, and an amine substituent at position 2. Its molecular formula is C₁₀H₉BrFN₃, with a molecular weight of 270.1 g/mol and a purity of 97% .

Properties

IUPAC Name

4-bromo-1-[(4-fluorophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFN3/c11-9-6-15(14-10(9)13)5-7-1-3-8(12)4-2-7/h1-4,6H,5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOORTHDHRHKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)N)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-amine typically involves the following steps:

    Fluorobenzylation: The attachment of the 4-fluorobenzyl group can be carried out through a nucleophilic substitution reaction using 4-fluorobenzyl bromide and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

4-Bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to investigate its biological activity and potential as a drug candidate.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogen Substitution at Position 4

Replacing bromine with chlorine or other halogens alters steric and electronic properties:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Differences
4-Bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-amine C₁₀H₉BrFN₃ 270.1 Br (4), 4-F-benzyl (1), NH₂ (3) Bromine’s larger atomic radius increases steric hindrance and electron-withdrawing effects.
4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine C₁₀H₉ClFN₃ 225.65 Cl (4), 4-F-benzyl (1), NH₂ (3) Chlorine’s smaller size and lower electronegativity reduce steric effects compared to bromine.
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine C₁₀H₉BrFN₃ 270.11 Br (4), 2-F-benzyl (1), NH₂ (3) Ortho-fluorine on benzyl introduces steric strain, potentially reducing binding affinity in biological systems .

Impact : Bromine enhances stability in cross-coupling reactions compared to chlorine. The 4-fluorobenzyl group’s para-substitution optimizes hydrophobic interactions in enzyme pockets, whereas ortho-substitution (2-fluorobenzyl) may hinder binding .

Benzyl Group Modifications

Variations in the benzyl group’s substituents influence solubility and biological activity:

Compound Name Benzyl Substituent Molecular Weight Key Observations
This compound 4-Fluorobenzyl 270.1 Optimal balance of hydrophobicity and electronic effects for receptor binding.
4-Bromo-1-(3-chlorothiophen-2-yl)methyl-1H-pyrazol-3-amine 3-Chlorothiophen-2-yl 303.58 Thiophene ring enhances π-π stacking but reduces solubility in aqueous media .
4-Bromo-1-ethyl-1H-pyrazol-3-amine Ethyl 190.04 Simplified structure with lower molecular weight; reduced steric bulk improves synthetic accessibility .

Impact: The 4-fluorobenzyl group’s electron-withdrawing fluorine enhances stability against metabolic degradation compared to non-halogenated analogs. Thiophene-containing derivatives may exhibit improved binding in hydrophobic environments but face solubility challenges .

Physicochemical Properties

Property 4-Bromo-1-(4-fluorobenzyl) Derivative 4-Chloro-1-(4-fluorobenzyl) Derivative 4-Bromo-1-ethyl Derivative
Molecular Weight 270.1 225.65 190.04
Purity 97% 95% 95%
Solubility Moderate (lipophilic) Higher than bromo analog High (due to ethyl group)

Ethyl substitution improves solubility but reduces target affinity.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Weight Purity Key Application
This compound 1001757-57-8 270.1 97% Medicinal chemistry intermediate
4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine - 225.65 95% Screening compound
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine 1001757-56-7 270.11 - Discontinued product

Biological Activity

4-Bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the presence of bromine and fluorine substituents, may enhance its interaction with various biological targets, making it a candidate for further pharmacological exploration.

The molecular formula of this compound is C₁₁H₉BrF₂N₃, with a molecular weight of approximately 302.11 g/mol. The presence of halogen atoms (bromine and fluorine) in its structure is known to influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of these biological targets, potentially affecting various signaling pathways involved in disease processes.

Biological Activity Overview

Research indicates that this compound exhibits significant potential in various biological assays:

  • Enzyme Inhibition : Studies have shown that pyrazole derivatives can inhibit specific enzymes, which may lead to therapeutic applications in treating diseases such as cancer and inflammatory disorders.
  • Antimicrobial Properties : Some derivatives within the pyrazole class have demonstrated antimicrobial activity, suggesting that this compound may also possess similar properties.
  • Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of pyrazole derivatives, including this compound. Below are key findings from relevant research:

StudyFocusFindings
Study 1 Enzyme InhibitionDemonstrated that compounds with similar structures inhibit specific kinases involved in cancer progression.
Study 2 Antimicrobial ActivityEvaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria; showed promising results indicating potential use as an antimicrobial agent.
Study 3 CytotoxicityTested against several cancer cell lines (e.g., MCF-7, HeLa); exhibited significant cytotoxicity at micromolar concentrations.

Structure-Activity Relationship (SAR)

The substituents on the pyrazole ring significantly influence the biological activity of the compound. For example:

  • The bromine atom may enhance binding affinity to target proteins due to its size and electronegativity.
  • The fluorine atom can improve metabolic stability and bioavailability.

These modifications can lead to variations in the compound's efficacy and selectivity towards specific biological targets.

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